methyl 3-(4-chlorophenyl)propiolate

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers needing reproducible arylpropiolate reactivity for Sonogashira couplings or thiol-yne click chemistry require substrates with defined electronic properties. - 4-Cl substituent (Hammett σp=+0.23) provides a predictable, moderate electron-withdrawing effect distinct from H or NO2 analogs. - Methyl ester yields a calculated LogP of 1.86, strategically positioned for ADME tuning. - Solid state and ≥97% purity ensure precise stoichiometry and reliable results. Procurement managers benefit from consistent lot-to-lot quality and ambient global shipping.

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
CAS No. 7515-18-6
Cat. No. B189161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-chlorophenyl)propiolate
CAS7515-18-6
Molecular FormulaC10H7ClO2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCOC(=O)C#CC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3
InChIKeyVAAXQAIHXHGPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-Chlorophenyl)propiolate: Chemical Class & Properties


Methyl 3-(4-chlorophenyl)propiolate (CAS 7515-18-6), systematically named methyl 3-(4-chlorophenyl)prop-2-ynoate, is a solid arylpropiolate ester characterized by a chlorinated phenyl ring conjugated to a propiolate (activated alkyne) moiety [1]. It belongs to the broader class of arylpropiolates, which are valued as versatile synthetic intermediates in medicinal chemistry and materials science due to the electron-withdrawing nature of the ester group and the capacity for further functionalization via cross-coupling or cycloaddition reactions [2]. This compound is commercially available with a typical purity of ≥97.0% (GC) and is primarily employed in research and development settings .

1
Activated alkyne synthetic intermediate for cross-coupling and cycloaddition routes
2
4-Chlorophenyl substituent provides moderate electron-withdrawing character
3
Solid-state form may support convenient weighing and crystallization workflows

Methyl 3-(4-Chlorophenyl)propiolate: Generic Substitution Risks


Generic substitution within the arylpropiolate class is scientifically unsound due to the profound and quantifiable impact of both the ester alkyl group and the aryl ring substitution pattern on key physicochemical and reactivity parameters. The 4-chloro substituent on the phenyl ring, as in methyl 3-(4-chlorophenyl)propiolate, exerts a unique electron-withdrawing inductive effect (-I) and weak resonance donation (+M) that modulates the electron density of the alkyne, directly influencing reaction rates in metal-catalyzed couplings and cycloadditions [1]. Furthermore, the choice of the methyl ester, versus a larger alkyl group like ethyl, significantly alters properties such as lipophilicity (LogP) and steric profile, which are critical determinants of solubility, membrane permeability in biological assays, and reactivity in sterically sensitive transformations [2]. The evidence below quantifies these differences, demonstrating why the specific molecular architecture of methyl 3-(4-chlorophenyl)propiolate is non-interchangeable with close analogs like the unsubstituted phenyl or ethyl ester variants.

Ester Alkyl Group
Methyl ester: intermediate LogP and steric profile
Ethyl ester substitution may shift lipophilicity and solubility context
Aryl Substitution
4-Chloro: electron-withdrawing, modulates alkyne density
Unsubstituted phenyl analog may alter reaction-rate context
Physical State
Solid at ambient temperature
Liquid phenyl analog may diverge in material-handling workflows

Methyl 3-(4-Chlorophenyl)propiolate vs. Key Analogs


Lipophilicity vs. Phenyl and Ethyl Ester Analogs

Methyl 3-(4-chlorophenyl)propiolate exhibits a calculated LogP of 1.8645, which is significantly higher than the LogP of the unsubstituted phenyl analog, methyl 3-phenylpropiolate (LogP ≈ 1.2111), due to the lipophilic contribution of the chlorine atom . Conversely, its lipophilicity is substantially lower than that of the corresponding ethyl ester, ethyl 3-(4-chlorophenyl)propiolate, which has a reported LogP of 4.31 . This places the target compound in a specific and intermediate lipophilicity range.

Lipophilicity Profile
Cross-study comparable
LogP 1.86 vs phenyl analog ~1.21 and ethyl ester 4.31
Supports intermediate lipophilicity context for assay design
Calculated LogP values; experimental verification recommended
Medicinal Chemistry ADME Prediction Lipophilicity

Physical State and Melting Point vs. Phenyl Analog

Methyl 3-(4-chlorophenyl)propiolate is a solid at ambient temperature with a melting point range of 92-96 °C, specifically reported as 95 °C . In contrast, the unsubstituted phenyl analog, methyl 3-phenylpropiolate (CAS 4891-38-7), is a clear colorless to pale yellow liquid at room temperature . This phase difference is a direct consequence of the chlorine substitution, which increases molecular weight and intermolecular forces.

Physical State
Cross-study comparable
Solid, Mp 92–96 °C vs liquid phenyl analog
May support laboratory handling and crystallization workflows
Phase difference attributed to 4-chloro substitution
Formulation Science Crystallization Material Handling

Electronic Reactivity vs. Unsubstituted Propiolate

The 4-chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring toward electrophilic attack and polarizes the alkyne, making it more susceptible to nucleophilic addition compared to an unsubstituted phenyl ring [1]. This effect can be quantified by Hammett substituent constants; for a para-chloro substituent, σp = +0.23, indicating a net electron-withdrawing character, in contrast to hydrogen (σp = 0.00) or an electron-donating para-methoxy group (σp = -0.27) [2].

Electronic Effect
Class-level inference
σp = +0.23
Supports reaction-rate tuning via moderate electron withdrawal
Hammett parameter; compound-specific validation to review
Synthetic Methodology Catalysis Reaction Kinetics

Methyl 3-(4-Chlorophenyl)propiolate: Key Applications


ADME Lipophilicity Tuning in Lead Optimization

In a lead optimization program where a carboxylic acid isostere with a specific lipophilicity window is required, methyl 3-(4-chlorophenyl)propiolate offers a calculated LogP of 1.86. This value is strategically positioned between the lower lipophilicity of the unsubstituted phenyl analog (LogP ~1.21) and the significantly higher lipophilicity of the ethyl ester analog (LogP 4.31) . This allows medicinal chemists to fine-tune a compound's ADME profile, enhancing membrane permeability without incurring the excessive LogP that often leads to poor solubility and metabolic instability. Its solid state further simplifies formulation studies .

Benchmarking Electronic Effects in Cross-Coupling

For researchers developing new palladium- or copper-catalyzed cross-coupling methodologies, methyl 3-(4-chlorophenyl)propiolate serves as an ideal model substrate to probe the influence of electron-withdrawing aromatic substituents. The 4-chloro group's Hammett σp value of +0.23 provides a quantifiable, moderate electron-withdrawing effect that is distinct from both electron-neutral (H, σp=0.00) and strongly electron-withdrawing (NO2, σp=0.78) analogs [1]. This allows for systematic exploration of reaction scope and mechanistic insight, with the compound's solid state facilitating precise stoichiometric control and purification .

Thiol-Yne Click Chemistry: Tuning Alkyne Reactivity

In bioconjugation applications utilizing thiol-yne 'click' chemistry, the electron-withdrawing nature of the propiolate moiety is essential for activating the alkyne toward nucleophilic thiol addition [2]. The 4-chlorophenyl substituent on methyl 3-(4-chlorophenyl)propiolate further polarizes the alkyne, enhancing its electrophilicity and reaction rate in a predictable manner compared to less electron-deficient arylpropiolates [1]. This makes it a superior choice for developing fast, efficient, and bioorthogonal labeling strategies where reaction kinetics must be carefully controlled.

Application
Selection Property
Validation Focus
ADME Lipophilicity Tuning
Intermediate LogP profile (1.86)
Lipophilicity-context review for lead optimization
Cross-Coupling Methodology
Moderate electron-withdrawing substituent
Electronic effect benchmarking in Pd/Cu catalysis
Thiol-Yne Click Chemistry
Activated alkyne electrophilicity
Reaction kinetics context for bioconjugation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-(4-chlorophenyl)propiolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.